N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide
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Overview
Description
WEHI-842 is a synthetic organic compound developed as a potent peptidomimetic inhibitor of Plasmodium plasmepsin V, an essential aspartyl protease of malaria parasites. This compound has shown promise in antimalarial drug development due to its ability to inhibit the export of effector proteins to parasite-infected erythrocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WEHI-842 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of peptide bonds and the incorporation of specific functional groups that mimic the natural substrate of plasmepsin V. The reaction conditions often require precise control of temperature, pH, and the use of protecting groups to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of WEHI-842 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and consistency of production.
Chemical Reactions Analysis
Types of Reactions
WEHI-842 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or oxygen gas.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen gas, and catalysts like platinum or palladium.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, WEHI-842 serves as a model compound for studying peptidomimetic inhibitors. Its synthesis and reactivity provide insights into the design of similar molecules with improved properties.
Biology
WEHI-842 is used in biological research to study the role of plasmepsin V in malaria parasites. By inhibiting this enzyme, researchers can investigate the mechanisms of protein export and parasite survival.
Medicine
In medicine, WEHI-842 holds potential as an antimalarial drug. Its ability to inhibit plasmepsin V makes it a promising candidate for therapeutic development, particularly in combating drug-resistant strains of malaria.
Industry
In the pharmaceutical industry, WEHI-842 is valuable for drug discovery and development. Its synthesis and biological activity provide a foundation for creating new antimalarial agents with enhanced efficacy and safety profiles.
Mechanism of Action
WEHI-842 exerts its effects by inhibiting plasmepsin V, an enzyme crucial for the export of effector proteins in malaria parasites. The compound mimics the Plasmodium export element, binding to the active site of plasmepsin V and blocking its activity. This inhibition prevents the parasite from exporting essential proteins, ultimately leading to its death .
Comparison with Similar Compounds
Similar Compounds
WEHI-916: Another peptidomimetic inhibitor targeting plasmepsin V, with similar structural features and biological activity.
WEHI-842 analogs: Modified versions of WEHI-842 designed to improve potency, selectivity, and pharmacokinetic properties.
Uniqueness
WEHI-842 stands out due to its high potency and specificity for plasmepsin V. Its ability to efficiently block protein export and inhibit parasite growth makes it a unique and valuable tool in antimalarial research and drug development .
Properties
Molecular Formula |
C34H51N7O7 |
---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-(diaminomethylideneamino)oxy-1-[[(2S)-1-[[(3S,4S)-3-hydroxy-6-methyl-1-oxo-1-(2-phenylethylamino)heptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N7O7/c1-22(2)19-27(28(42)20-29(43)37-17-15-24-11-7-5-8-12-24)38-32(45)30(23(3)4)40-31(44)26(16-18-48-41-33(35)36)39-34(46)47-21-25-13-9-6-10-14-25/h5-14,22-23,26-28,30,42H,15-21H2,1-4H3,(H,37,43)(H,38,45)(H,39,46)(H,40,44)(H4,35,36,41)/t26-,27-,28-,30-/m0/s1 |
InChI Key |
VAHRPHLZONNTFF-NUISNXNRSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)NCCC1=CC=CC=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCON=C(N)N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(CC(=O)NCCC1=CC=CC=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCON=C(N)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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